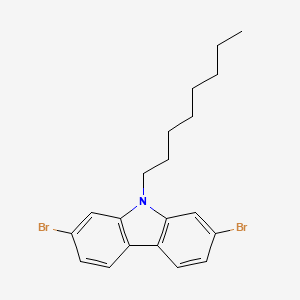

2,7-Dibromo-9-octyl-9H-carbazole

Beschreibung

Eigenschaften

IUPAC Name |

2,7-dibromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRVHDUHAVNFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736144 | |

| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726169-75-1 | |

| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-n-octylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 2,7-Dibromocarbazole

- Starting Material: 4,4'-dibromo-2-nitrobiphenyl.

- Reaction: Reductive Cadogan ring-closure.

- Reagents: Triphenylphosphine or other phosphine-based deoxygenators.

- Solvent: Typically 1,2-dichlorobenzene or 1,2-dichloroethane.

- Conditions: Heating at elevated temperatures (up to 180°C) for several hours.

- Catalysts: Aluminum or iron salts (e.g., aluminum trichloride, ferric chloride) may be used in nitration steps.

- Yield: Approximately 75-82.5% reported.

This step involves nitration of 4,4'-dibromobiphenyl to form 2-nitro-4,4'-dibromobiphenyl, followed by reductive ring closure to form the carbazole ring system with bromines at 2 and 7 positions. The nitration uses dilute nitric acid with aluminum or iron salt catalysts under mild conditions to improve yield and reduce environmental impact.

Alkylation to 2,7-Dibromo-9-octyl-9H-carbazole

- Starting Material: 2,7-dibromocarbazole.

- Alkylating Agent: 1-bromooctane.

- Base: Commonly potassium hydroxide or sodium hydride.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Conditions: Reflux or room temperature stirring depending on base and solvent.

- Purification: Crystallization from hexanes or chromatography.

- Yield: High yield consistent with literature values.

This step selectively alkylates the nitrogen atom of carbazole, introducing the octyl group to enhance solubility and processability for subsequent applications.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of 4,4'-dibromobiphenyl | Dilute HNO3, AlCl3 or FeCl3 catalyst, 1,2-DCE solvent | 25-60 | 1-3 | Not specified | Mild conditions to minimize environmental impact |

| Reductive Cadogan ring-closure | Triphenylphosphine, 1,2-dichlorobenzene solvent | 150-180 | 3 | ~75 | High temperature required; phosphine acts as deoxygenator to close carbazole ring |

| N-Alkylation | 1-bromooctane, KOH or NaH, DMF solvent | Reflux or RT | 6-24 | High | Alkylation proceeds efficiently; solvent and base choice critical for yield and purity |

- The Cadogan ring-closure method is well-established for carbazole formation, with triphenylphosphine effectively removing the nitro group oxygen and facilitating ring closure.

- Use of mild nitration conditions with aluminum or iron salts improves environmental compatibility and operational safety compared to traditional fuming nitric acid methods.

- Alkylation with 1-bromooctane follows standard nucleophilic substitution mechanisms, with polar aprotic solvents enhancing the reaction rate.

- Crystallization from hexanes yields pure this compound as needle-like crystals, suitable for characterization and further synthetic use.

- Spectroscopic and crystallographic data confirm the structure and purity of the final product.

- Alternative methods involving palladium-catalyzed cross-coupling have been explored for polymer synthesis but are less common for this specific compound preparation.

The preparation of this compound is well-documented through a two-step synthetic route involving nitration and reductive ring closure of dibromobiphenyl derivatives, followed by N-alkylation. Optimization of reaction conditions, including choice of catalysts, solvents, and temperature, has led to improved yields and environmentally friendlier protocols. These methodologies provide a reliable foundation for producing this compound for use in advanced materials research and applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dibromo-9-octyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted carbazole derivatives .

Wissenschaftliche Forschungsanwendungen

2,7-Dibromo-9-octyl-9H-carbazole has a wide range of applications in scientific research, including:

Photovoltaics: The compound is employed in the development of organic photovoltaic cells (OPVs) due to its excellent charge transport properties.

Material Science: It is used in the synthesis of novel materials with unique optoelectronic properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug development.

Wirkmechanismus

The mechanism of action of 2,7-Dibromo-9-octyl-9H-carbazole in its various applications involves:

Charge Transport: In organic electronics, the compound facilitates efficient charge transport due to its conjugated π-electron system.

Optoelectronic Properties: The presence of bromine atoms and the octyl group enhances the compound’s optoelectronic properties, making it suitable for use in light-emitting and photovoltaic devices.

Molecular Interactions: The compound can engage in π-π interactions and hydrogen bonding, which are crucial for its function in material science and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural and Substitutional Variations

The table below summarizes key structural and functional differences between 2,7-Dibromo-9-octyl-9H-carbazole and analogous compounds:

Crystallographic and Electronic Properties

- π-π Interactions : this compound exhibits offset π-π stacking (4.28 Å), whereas 3,6-dibromo derivatives show altered packing due to steric hindrance from bromine at the 3,6-positions .

- Alkyl Chain Effects : Longer chains (e.g., octyl vs. hexyl) improve solubility and reduce crystallinity, facilitating solution-processable device fabrication .

Biologische Aktivität

2,7-Dibromo-9-octyl-9H-carbazole (DBOC) is a brominated carbazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- CAS Number : 726169-75-1

- Structural Features : The presence of bromine atoms at the 2 and 7 positions enhances the compound's reactivity and biological activity. The octyl group contributes to its solubility and interaction with lipid membranes, facilitating its incorporation into biological systems.

Anticancer Properties

DBOC has shown promising anticancer potential through various mechanisms:

- Apoptosis Induction : DBOC can modulate the activity of the p53 protein, a crucial regulator of the cell cycle and apoptosis. By influencing p53 pathways, DBOC can promote programmed cell death in cancer cells, making it a candidate for anticancer therapies .

- Cell Viability Studies : In vitro studies have demonstrated that DBOC exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These studies indicate a structure-activity relationship where variations in substituents affect cytotoxicity levels .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | 15 | Significant reduction in cell viability observed |

| MCF-7 | 20 | Induced apoptosis confirmed via flow cytometry |

Antimicrobial Activity

DBOC also exhibits antimicrobial properties against various bacterial strains:

- Mechanism of Action : The compound enhances membrane permeability and may interact with bacterial DNA gyrase, leading to increased reactive oxygen species (ROS) within bacterial cells .

- In Vitro Studies : DBOC has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. Notably, compounds with bromine substitutions exhibited stronger antibacterial activity compared to those with other halogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

The biological activity of DBOC can be attributed to several key mechanisms:

- Interaction with Cytochrome P450 Enzymes : DBOC binds to cytochrome P450 enzymes, which are vital for drug metabolism. This binding can inhibit or modulate enzyme activity, affecting drug efficacy and toxicity profiles.

- Subcellular Localization : DBOC is primarily localized in the endoplasmic reticulum and mitochondria, where it influences metabolic processes and enzyme activities critical for cellular homeostasis.

- Metabolic Pathways : The compound undergoes biotransformation mediated by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities.

Study on Anticancer Effects

A recent study evaluated the cytotoxicity of DBOC against several cancer cell lines:

- Methodology : Various concentrations of DBOC were applied to cultured cells over 48 hours, followed by viability assays.

- Results : The study found that DBOC significantly reduced cell viability in a dose-dependent manner, particularly in HepG2 cells.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial effects of DBOC:

- Methodology : Disk diffusion assays were employed to assess the antibacterial activity against selected strains.

- Results : DBOC demonstrated significant zones of inhibition against both Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

Q & A

Q. What are the recommended synthetic routes for 2,7-Dibromo-9-octyl-9H-carbazole?

The compound is synthesized via a two-step process:

- Step 1: Cadogan ring-closure reaction of 4,4′-dibromo-2-nitrobiphenyl to yield 2,7-dibromocarbazole .

- Step 2: Alkylation of the carbazole nitrogen with 1-bromooctane in the presence of a base (e.g., NaOH) in DMSO or DMF. Purification involves recrystallization from hexanes or column chromatography .

Q. What safety protocols are critical when handling this compound?

- Acute Toxicity: Wear PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion. Use fume hoods for synthesis .

- Spill Management: Absorb with inert material and dispose as hazardous waste. Avoid water flushing to prevent environmental release .

Q. Which spectroscopic and crystallographic methods confirm its structure?

- NMR/FTIR: Verify bromine substitution patterns and alkyl chain attachment.

- X-ray Crystallography: Monoclinic space group P2₁/c with unit cell parameters a = 20.7256 Å, b = 4.6578 Å, c = 19.7236 Å. SHELX software refines hydrogen positions and Br···Br interactions .

Q. How is the compound’s purity assessed?

- Melting Point: 225–230°C (literature range) .

- HPLC/GC-MS: Quantify impurities using reverse-phase chromatography or mass spectrometry .

Advanced Research Questions

Q. How does the octyl group impact solubility and polymer properties?

The octyl chain enhances solubility in nonpolar solvents (e.g., hexanes, toluene), critical for solution-processing in organic electronics. It reduces crystallinity, improving film morphology in devices like OLEDs. Longer alkyl chains also modulate π-π stacking and charge transport in polycarbazole polymers .

Q. What strategies optimize palladium-catalyzed polymerizations using this monomer?

- Catalyst Selection: Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., P(t-Bu)₃) for efficient 2,7-linkages.

- Solvent/Base: Employ DMF/toluene mixtures with K₂CO₃ to minimize side reactions.

- GPC Analysis: Monitor molecular weight (Mn ~10–50 kDa) and polydispersity (PDI 1.5–2.5) to assess polymerization efficiency .

Q. How to address discrepancies in alkylation reaction yields?

- Base Optimization: Replace NaOH with KOH or phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution efficiency.

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. THF for higher conversion rates .

Q. What electrochemical properties make it suitable for optoelectronics?

- Cyclic Voltammetry: Oxidation potentials (~1.2 V vs. Ag/Ag⁺) indicate HOMO levels suitable for hole transport.

- Absorption/Fluorescence: UV-Vis (λmax ~350 nm) and emission spectra (λem ~450 nm) guide bandgap engineering for solar cells or LEDs .

Q. What challenges arise in achieving high-molecular-weight 2,7-linked polymers?

Q. How to evaluate environmental persistence and bioaccumulation risks?

- Ecotoxicity Studies: Measure bioconcentration factors (BCF) in fish models (e.g., Lake Erie species) .

- Degradation Pathways: Analyze photolytic or microbial degradation products via LC-MS/MS to assess environmental half-life .

Methodological Tables

Table 1: Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 20.7256 (4) |

| b (Å) | 4.6578 (1) |

| c (Å) | 19.7236 (4) |

| β (°) | 95.945 (1) |

| Br···Br Distance | 3.492 Å |

Table 2: Polymerization Conditions and Outcomes

| Catalyst | Solvent | Mn (kDa) | PDI | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 32.5 | 1.7 | 78 |

| Pd₂(dba)₃/P(t-Bu)₃ | DMF | 45.2 | 1.9 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.